molecular formula C18H17NO4 B1663344 fqi1 CAS No. 599151-35-6

fqi1

Numéro de catalogue: B1663344
Numéro CAS: 599151-35-6
Poids moléculaire: 311.3 g/mol
Clé InChI: YKSYGLXHLSPWLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Il a montré une activité anticancéreuse significative en perturbant le fuseau mitotique et en inhibant la prolifération de diverses lignées de cellules cancéreuses, y compris les cellules NIH/3T3, HeLa et A549 . Ce composé est principalement utilisé dans les milieux de recherche pour étudier ses effets sur les cellules cancéreuses et son potentiel en tant qu'agent thérapeutique.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de FQI 1 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinolinone. Les conditions de réaction comprennent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter la formation du produit souhaité. Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée .

Méthodes de Production Industrielle

Bien que FQI 1 soit principalement synthétisé à des fins de recherche, les méthodes de production industrielle impliqueraient probablement la mise à l'échelle des voies de synthèse utilisées en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de mesures de contrôle de la qualité pour garantir la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de Réactions

FQI 1 subit diverses réactions chimiques, notamment :

Réactifs et Conditions Courants

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinolinone avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire des structures de quinolinone plus simples .

Applications de la Recherche Scientifique

FQI 1 a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'Action

FQI 1 exerce ses effets en inhibant l'activité de liaison à l'ADN du Late SV40 Factor (LSF), un facteur de transcription qui est régulé à la hausse dans de nombreux cancers. En bloquant la transactivation du LSF, FQI 1 perturbe le fuseau mitotique, ce qui conduit à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. Ce mécanisme implique l'inhibition de l'expression du rapporteur luciférase dépendant du LSF et l'induction de la mort cellulaire apoptotique dans les cellules cancéreuses du foie .

Applications De Recherche Scientifique

Scientific Research Applications

Inhibition of LSF and Anti-Proliferative Activity
FQI1 inhibits LSF DNA-binding activity and exerts anti-proliferative effects . Overexpression of LSF in tumors correlates with poor prognosis, particularly in HCC and colorectal cancer, making it a key target for novel therapeutic approaches . Studies have shown that this compound disrupts LSF DNA binding and suppresses LSF-driven transcription, correlating with antiproliferative activity in vitro and rapid tumor regression in mice .

Impact on DNA Methylation
this compound disrupts the LSF-DNMT1 complex, leading to aberrant DNA methylation . Specifically, this compound treatment results in altered methylation patterns in differentially methylated regions (DMRs), which are mostly concentrated in CpG islands, proximal to transcription start sites, and in introns of known genes . These DMRs exhibit both hypo- and hypermethylation, correlating with altered gene expression and cell cycle progression .

Effects on Cell Morphology and Motility
this compound destabilizes the microtubule network in interphase cells, impairing cell movement . It rapidly reduces cell spreading in fetal hepatocytes and increases the circularity of retinal pigment epithelial cells . this compound also decreases the rate and range of locomotion in interphase cells, supporting its impact on microtubule breakdown and cell motility .

Detailed Research Findings

Chin et al. demonstrated that this compound could simultaneously target DNA methylation by disrupting the LSF-DNMT1 complex, leading to global aberrant CpG methylation . Reduced representation bisulfite sequencing (RRBS) revealed significant alterations in methylation patterns in this compound-treated cells, with enrichment of genes involved in proteasome, spliceosome, RNA transport, protein processing in the ER, and MAP kinase signaling pathways .

Aberrant DNA Methylation
this compound treatment leads to changes in DNA methylation patterns . Differentially methylated regions (DMRs) are significantly altered, with concentrations in CpG islands, transcription start sites, and gene introns . These DMRs show both hypo- and hypermethylation, affecting gene expression and cell cycle progression .

Mitotic Disruption and Cell Death
Inhibition of LSF activity by this compound induces a strong delay or arrest prior to metaphase as cells progress through mitosis, with condensed, unaligned chromosomes . This mitotic disruption results in improper cellular division, leading to multinucleation, apoptosis, and cellular senescence .

Effects on Microtubules and Cell Movement
this compound destabilizes microtubules in interphase cells, impairing cell movement. It reduces cell spreading in fetal hepatocytes and increases circularity in retinal pigment epithelial cells . The compound decreases cell locomotion, affecting microtubule-associated functions, and acetylated α-tubulin levels increase after this compound treatment .

Case Studies

Hepatocellular Carcinoma (HCC)
LSF is highly expressed in HCC, promoting oncogenesis. This compound inhibits LSF DNA-binding activity, leading to anti-proliferative effects . In animal models, LSF overexpression is oncogenic, while its depletion promotes tumor shrinkage, making it an ideal anti-cancer target . this compound has shown rapid tumor regression in xenograft HCCs in mice .

Cellular Phenotypes and Mitotic Defects
Studies using HeLa cells have shown that this compound induces a strong delay or arrest prior to metaphase, with condensed, unaligned chromosomes . This mitotic disruption leads to cell death or senescence, desirable outcomes in combating cancer . Specific inhibition of LSF by this compound results in severe mitotic defects .

Data Tables

GeneEffect of this compound Treatment
Aurora Kinase A (AURKA)Upregulated
Suppressor APC Domain Containing 2 (SAPCD2)Upregulated
Kinesin Heavy Chain Member 2A (KIF2A)Upregulated
MCM5Downregulated
MCM6Downregulated
MCM7Downregulated

Authoritative Insights

Mécanisme D'action

FQI 1 exerts its effects by inhibiting the DNA-binding activity of the Late SV40 Factor (LSF), a transcription factor that is upregulated in many cancers. By blocking LSF transactivation, FQI 1 disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism involves the inhibition of LSF-dependent luciferase reporter expression and the induction of apoptotic cell death in liver cancer cells .

Comparaison Avec Des Composés Similaires

Composés Similaires

Unicité de FQI 1

FQI 1 est unique dans sa capacité à inhiber sélectivement le Late SV40 Factor et à perturber le fuseau mitotique, ce qui en fait un outil précieux pour étudier la prolifération et l'apoptose des cellules cancéreuses. Son mécanisme d'action spécifique et la gamme de lignées de cellules cancéreuses qu'il affecte le distinguent des autres composés similaires .

Activité Biologique

FQI1, a small molecule inhibitor targeting the transcription factor LSF (Late SV40 Factor), has garnered attention for its potential therapeutic applications in cancer treatment. This article delves into the biological activity of this compound, highlighting its effects on cell morphology, motility, and proliferation, as well as its mechanisms of action through the disruption of oncogenic pathways.

This compound functions primarily by disrupting the LSF-DNMT1 (DNA Methyltransferase 1) complex, which plays a crucial role in regulating gene expression and DNA methylation. By inhibiting LSF, this compound leads to altered DNA methylation patterns and affects cellular processes such as proliferation and apoptosis.

  • Inhibition of LSF : this compound has been shown to suppress LSF-driven transcription, resulting in antiproliferative effects in various cancer cell lines, particularly in hepatocellular carcinoma (HCC) models .
  • Epigenetic Modulation : The disruption of the LSF-DNMT1 complex by this compound results in aberrant DNA methylation profiles, which are characteristic of cancer cells. This dual targeting mechanism enhances its therapeutic potential against oncogene addiction .

Effects on Cell Morphology and Motility

This compound significantly alters cell morphology and motility through its action on microtubules:

  • Microtubule Destabilization : Upon treatment with this compound, there is a rapid destabilization of microtubules in interphase cells. This is evidenced by a notable decrease in stable microtubules within one minute of exposure .
  • Cell Compaction : this compound-treated cells exhibit a significant reduction in spreading area and an increase in circularity, indicating a compaction effect. Specifically, a 1.7-fold reduction in cell area was observed compared to control groups .
  • Impaired Cell Motility : The treatment also leads to decreased locomotion rates in cells, supporting the conclusion that this compound disrupts microtubule-associated functions critical for cell movement .

Case Studies and Research Findings

Numerous studies have documented the biological activity of this compound:

Study 1: Effects on HeLa Cells

A study utilizing HeLa cells demonstrated that this compound treatment caused significant mitotic delays characterized by unaligned chromosomes. This disruption resulted in multi-nucleation and increased apoptosis rates . The findings suggest that targeting LSF with this compound effectively induces cellular senescence and death—an advantageous outcome for cancer therapy.

Study 2: In Vivo Efficacy

In xenograft models of HCC, this compound exhibited robust anti-tumor activity without observable toxicity. The compound's ability to induce tumor regression highlights its potential as a therapeutic agent against cancers driven by LSF overexpression .

Comparative Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Cell Line Effect on Microtubules Cell Morphology Changes Cell Proliferation Impact
FH-B CellsRapid destabilizationIncreased circularitySignificant reduction
HeLa CellsDelayed mitosisMulti-nucleationInduced apoptosis
HCC ModelsDecreased stabilityCompactionTumor regression observed

Propriétés

IUPAC Name

8-(2-ethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-21-15-6-4-3-5-11(15)12-8-18(20)19-14-9-17-16(7-13(12)14)22-10-23-17/h3-7,9,12H,2,8,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSYGLXHLSPWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599151-35-6
Record name 599151-35-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
fqi1
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
fqi1
Reactant of Route 3
fqi1
Reactant of Route 4
fqi1
Reactant of Route 5
fqi1
Reactant of Route 6
fqi1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.